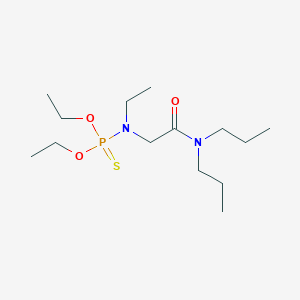
4-(4-tert-Butylphenyl)phenol
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen als Antioxidans in der Materialwissenschaft
4-(4-tert-Butylphenyl)phenol weist signifikante antioxidative Eigenschaften auf, die in der Materialwissenschaft von entscheidender Bedeutung sind. Es unterdrückt die Oxidation wirksam und verhindert so den Abbau und die Zersetzung von Materialien . Diese Eigenschaft ist besonders wertvoll, um die Haltbarkeit und Belastbarkeit von Kunststoffen, Gummi und Polymeren zu verbessern, was es zu einem unverzichtbaren Zusatzstoff bei der Herstellung dieser Materialien macht .
Pharmazeutische Forschung: Antimykotische und Antikrebs-Eigenschaften
In der pharmazeutischen Forschung wurde this compound aufgrund seiner potenziellen antimykotischen und antikanzerogenen Eigenschaften identifiziert. Es hat fungizide Aktivität gegen Botrytis cinerea und zytotoxische Aktivität gegen MCF-7-Zellen, eine Brustkrebszelllinie, mit einem identifizierten IC50-Wert von 5 μg/ml gezeigt . Diese Ergebnisse deuten darauf hin, dass weitere Untersuchungen der biologischen Aktivitäten der Verbindung zu ihrer Anwendung als neuartiges Therapeutikum führen könnten.
Chemieingenieurwesen: Herstellung von Epoxidharzen
Chemieingenieure verwenden this compound bei der Herstellung von Epoxidharzen und Härtern. Aufgrund seiner monofunktionellen Natur wirkt es in der Polymerwissenschaft als Kettenstopper oder Endkapper und steuert so das Molekulargewicht, indem es das Kettenwachstum begrenzt . Dies ist unerlässlich, um die Eigenschaften von Epoxidharzen für bestimmte Anwendungen zu maßschneidern.
Biochemie: Kinetische Studien enzymatischer Reaktionen
In der Biochemie wird this compound in kinetischen Studien enzymatischer Reaktionen verwendet, wie z. B. der Hydroxylierung durch Pilztyrosinase . Das Verständnis dieser Reaktionen ist entscheidend für die Entwicklung biochemischer Tests und therapeutischer Interventionen.
Umweltwissenschaften: Verschmutzung und hormonelle Disruption
Umweltwissenschaftler haben Bedenken hinsichtlich der potenziellen hormonellen Disruptionseigenschaften von this compound geäußert. Ein Risikobewertungsbericht der Europäischen Union deutete darauf hin, dass die Verbindung depigmentierende Eigenschaften haben könnte und als hormoneller Disruptor wirken könnte . Dies unterstreicht die Bedeutung der Überwachung seiner Umweltauswirkungen und der Regulierung seiner Verwendung.
Landwirtschaft: Fungizide Aktivität
Die antimykotischen Eigenschaften der Verbindung sind auch in der Landwirtschaft relevant, wo sie als biologisches Bekämpfungsmittel dienen könnte. Durch die Bereitstellung einer Alternative zu chemischen Fungiziden könnte es dazu beitragen, pflanzliche Phytopathogene in Nutzpflanzen zu bekämpfen und so die Umweltverschmutzung und die mit chemischen Pestiziden verbundenen Gesundheitsrisiken zu verringern .
Wirkmechanismus
Target of Action
It is widely used in the polymer industry , suggesting that its targets could be related to polymer structures or processes.
Mode of Action
4-(4-t-Butylphenyl)phenol is monofunctional, meaning it has one functional group that can participate in reactions . In polymer science terms, it acts as a chain stopper or endcapper, used to control molecular weight by limiting chain growth . It has an OH group and may react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .
Biochemical Pathways
Its role in the production of epoxy resins and curing agents, as well as in polycarbonate resins, suggests that it may influence the biochemical pathways related to these processes .
Pharmacokinetics
Its solubility in basic water suggests that it could be absorbed and distributed in aqueous environments.
Result of Action
Its use in the polymer industry suggests that it may have effects on the structure and properties of polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-t-Butylphenyl)phenol. For instance, its solubility in basic water suggests that the pH of the environment could influence its action. Additionally, its use in various industrial applications suggests that it may be stable under a range of conditions.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXRLZJEZGKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066535 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-92-1 | |
| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)

![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)


![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)


